1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt
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Overview
Description
Scientific Research Applications
Novel Synthesis Applications
A study on the synthesis of anti-inflammatory agents highlights the use of sulfonamide and urea functional groups in creating novel compounds with potential therapeutic applications. This demonstrates the utility of similar functional groups in drug development processes, focusing on anti-inflammatory properties (Urban et al., 2003).
Antibacterial and Surface Activity
Research into 1,2,4-triazole derivatives, involving the use of sulfonamide functional groups, shows the potential for creating substances with significant antibacterial and surface-active properties. This indicates the utility of such functional groups in the development of new antimicrobial agents (El-Sayed, 2006).
Catalysis and Synthesis Efficiency
A study on the use of sulfonic resins in synthesis processes reveals how these materials can replace mineral acids, improving the efficiency and environmental friendliness of chemical syntheses. This application is particularly relevant in the synthesis of compounds like hydantoin, showcasing the role of sulfonic acid derivatives in catalysis and green chemistry (Cativiela et al., 2004).
Antimicrobial and Antidiabetic Agents
Fluorinated triazoles and benzenesulfonyl urea derivatives have been prepared as antimicrobial agents, demonstrating the significance of incorporating fluorine and sulfonamide groups into molecules for enhancing their biological activity. These compounds show promise in both antimicrobial applications and mild antidiabetic effects, indicating the versatility of such chemical structures in medicinal chemistry (Faidallah et al., 2011).
Synthesis of Functionalized Ionic Liquids
The development of hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids for potential use in synthesizing other functionalized ionic liquids or ionic liquid-polymer composites. This research demonstrates the utility of incorporating sulfonyl groups into ionic liquids for creating materials with novel properties (Zhu et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]sulfonyl-3-[(1S,3R)-3-hydroxycyclohexyl]urea;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S.C2HF3O2/c16-9-8-11-4-6-14(7-5-11)23(21,22)18-15(20)17-12-2-1-3-13(19)10-12;3-2(4,5)1(6)7/h4-7,12-13,19H,1-3,8-10,16H2,(H2,17,18,20);(H,6,7)/t12-,13+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZJBKNWBKHLRY-JHEYCYPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.